molecular formula C13H13NS B12119368 Isoquinoline, 1,2,3,4-tetrahydro-1-(3-thienyl)- CAS No. 180272-44-0

Isoquinoline, 1,2,3,4-tetrahydro-1-(3-thienyl)-

Cat. No.: B12119368
CAS No.: 180272-44-0
M. Wt: 215.32 g/mol
InChI Key: MITPAGSWQGXPBC-UHFFFAOYSA-N
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Description

Isoquinoline, 1,2,3,4-tetrahydro-1-(3-thienyl)- is a heterocyclic organic compound that belongs to the class of isoquinolines. This compound features a tetrahydroisoquinoline core with a thienyl substituent at the first position. Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline, 1,2,3,4-tetrahydro-1-(3-thienyl)- can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The reaction conditions typically include heating the reactants in an acidic medium, such as hydrochloric acid or sulfuric acid, at elevated temperatures.

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1,2,3,4-tetrahydro-1-(3-thienyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized isoquinoline derivatives, fully saturated tetrahydroisoquinolines, and substituted isoquinoline compounds with diverse functional groups .

Scientific Research Applications

Isoquinoline, 1,2,3,4-tetrahydro-1-(3-thienyl)- has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: Isoquinoline derivatives exhibit various pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.

    Industry: The compound is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of isoquinoline, 1,2,3,4-tetrahydro-1-(3-thienyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar structural features but lacking the thienyl substituent.

    1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with a phenyl group instead of a thienyl group.

    6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline: A compound with additional methoxy groups on the isoquinoline core.

Uniqueness

Isoquinoline, 1,2,3,4-tetrahydro-1-(3-thienyl)- is unique due to the presence of the thienyl substituent, which imparts distinct electronic and steric properties.

Properties

CAS No.

180272-44-0

Molecular Formula

C13H13NS

Molecular Weight

215.32 g/mol

IUPAC Name

1-thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C13H13NS/c1-2-4-12-10(3-1)5-7-14-13(12)11-6-8-15-9-11/h1-4,6,8-9,13-14H,5,7H2

InChI Key

MITPAGSWQGXPBC-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=CSC=C3

Origin of Product

United States

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